3-Bromo-2-methylbenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-2-methylbenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 886501-61-7 . It has a molecular weight of 269.55 and its IUPAC name is 3-bromo-2-methylbenzenesulfonyl chloride .
Molecular Structure Analysis
The linear formula of this compound is C7H6BrClO2S . The InChI key is LJQINJOCKBNGAJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 65-68°C . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Influence of Halogen on Solvation Effects
A study by Ivanov, Kislov, and Gnedin (2004) explored the solvation effects in the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide in water-rich H2O-Dioxane mixtures. The research found that the kind of halogen significantly influences the nonmonotonic concentration dependences of the activation parameters of hydrolysis. This is attributed to specific structural features of sulfonyl chloride and bromide groups, suggesting the importance of halogen selection in chemical synthesis processes involving similar compounds Ivanov, S., Kislov, V., & Gnedin, B. G. (2004). Russian Journal of General Chemistry.
Synthesis and Conversions of Sulfones
Research by Lenihan and Shechter (1999) investigated the synthesis and cycloaddition of substituted o-quinodimethanes using o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone. This sulfone, prepared from 2-methylbenzyl alcohol, showcases the utility of sulfonyl chlorides in creating intermediates for further chemical reactions, demonstrating their role in complex organic synthesis Lenihan, B. D., & Shechter, H. (1999). The Journal of Organic Chemistry.
Photocatalytic Oxidation of Organic Pollutants
Domínguez et al. (1998) studied the photocatalytic oxidation of organic pollutants in water, using catalysts like TiO2 and FeCl3. While this research does not directly involve 3-Bromo-2-methylbenzene-1-sulfonyl chloride, it highlights the broader context of using sulfonyl chlorides in environmental chemistry, particularly in the degradation of pollutants Domínguez, C., et al. (1998). Catalysis Today.
Radical Bromination and Sulfonylation Reactions
Quartara et al. (2006) focused on the radical bromination of aromatic sulfonyl chlorides, demonstrating the importance of solvent choice in improving yield and reproducibility. This research underscores the reactive versatility of sulfonyl chlorides in substitution reactions, which is crucial for the synthesis of various organic compounds Quartara, L., et al. (2006). Letters in Organic Chemistry.
Supramolecular Polymer Chemistry
Zeng et al. (2002) explored the synthesis, characterization, and kinetics of self-assembled dendrimers, highlighting the role of sulfonyl chlorides in the construction of complex molecular architectures. This research provides insights into the applications of sulfonyl chlorides in materials science and nanotechnology Zeng, F., et al. (2002). Tetrahedron.
Safety and Hazards
Mechanism of Action
Mode of Action
3-Bromo-2-methylbenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chloride group is a good leaving group, which makes the sulfur atom of the sulfonyl group susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved .
Biochemical Pathways
For instance, sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH and fluid balance in the body .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of this compound depend on the nucleophile it reacts with and the biochemical context of the reaction . For example, if it forms a sulfonamide with an amine, it could potentially inhibit enzymes like carbonic anhydrase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can affect its reactivity . The compound is stable under normal temperature and pressure but should be stored in an inert atmosphere .
Properties
IUPAC Name |
3-bromo-2-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQINJOCKBNGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660037 | |
Record name | 3-Bromo-2-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-61-7 | |
Record name | 3-Bromo-2-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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